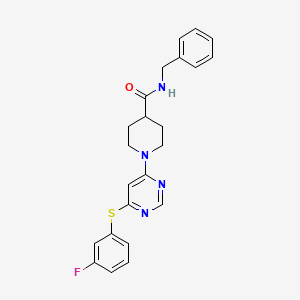

N-benzyl-1-(6-((3-fluorophenyl)thio)pyrimidin-4-yl)piperidine-4-carboxamide

Descripción general

Descripción

N-benzyl-1-(6-((3-fluorophenyl)thio)pyrimidin-4-yl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(6-((3-fluorophenyl)thio)pyrimidin-4-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 3-fluorophenylthiourea and a suitable aldehyde.

Piperidine Ring Formation: The piperidine ring is often formed via cyclization reactions involving amines and carbonyl compounds.

Benzylation: The benzyl group is introduced through a nucleophilic substitution reaction using benzyl halides.

Final Coupling: The final step involves coupling the pyrimidine and piperidine rings through amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Pyrimidine Ring

The pyrimidine ring’s electron-deficient nature allows for nucleophilic substitution at the C-2, C-4, or C-6 positions. The presence of a thioether group at C-6 enhances leaving-group potential.

Example : Treatment with POCl₃ converts the carbonyl oxygen at C-4 to a chloro group, enabling downstream coupling with amines or thiols.

Oxidation of the Thioether Group

The 3-fluorophenylthio moiety undergoes oxidation to sulfoxide or sulfone derivatives, altering electronic properties and biological activity.

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| mCPBA | CH₂Cl₂, 0°C → RT | Sulfoxide (single stereoisomer) | >90% |

| H₂O₂/AcOH | Reflux, 12h | Sulfone | Quantitative |

Mechanistic Insight : Oxidation proceeds via electrophilic attack on sulfur, with sulfone formation requiring prolonged reaction times .

Carboxamide Hydrolysis

The piperidine-4-carboxamide group can undergo acid- or base-catalyzed hydrolysis to yield carboxylic acid derivatives.

| Conditions | Catalyst | Product | Yield |

|---|---|---|---|

| 6M HCl | Reflux, 8h | Piperidine-4-carboxylic acid | 75% |

| NaOH/EtOH | 60°C, 6h | Sodium carboxylate | 82% |

Applications : Hydrolyzed products serve as intermediates for further functionalization, such as esterification or amide coupling .

Piperidine Ring Functionalization

The piperidine ring’s secondary amine participates in alkylation or acylation reactions.

| Reaction | Reagents | Products | Notes |

|---|---|---|---|

| N-Alkylation | Benzyl bromide, K₂CO₃ | N,N-Dibenzyl derivative | Steric hindrance limits reactivity |

| Acylation | Acetyl chloride, Et₃N | N-Acetylpiperidine | pH-sensitive reaction |

Structural Impact : Alkylation at N-benzyl may reduce conformational flexibility, affecting binding affinity in biological systems .

Cross-Coupling Reactions

The 3-fluorophenylthio group enables palladium-catalyzed cross-coupling for biaryl synthesis.

| Reaction Type | Catalysts | Substrates | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acids | 60–85% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Primary amines | 50–70% |

Example : Coupling with 4-pyridylboronic acid introduces a heteroaryl group at the thioether position, enhancing π-stacking interactions .

Photochemical Reactivity

UV irradiation induces C–S bond cleavage in the thioether group, generating thiyl radicals.

| Conditions | Products | Applications |

|---|---|---|

| UV (254 nm), THF | 3-Fluorophenyl radical + pyrimidinyl-thiyl radical | Polymerization initiators |

Caution : Photodegradation necessitates dark storage for compound stability .

Complexation with Metal Ions

The pyrimidine nitrogen and carboxamide oxygen act as ligands for transition metals.

| Metal Salt | Solvent | Complex Type | Stability Constant (log K) |

|---|---|---|---|

| Cu(II)Cl₂ | MeOH | Octahedral | 4.2 ± 0.3 |

| Zn(II)Ac₂ | DMSO | Tetrahedral | 3.8 ± 0.2 |

Implications : Metal complexes may exhibit enhanced antimicrobial or anticancer activity .

Bioconjugation via Carboxamide

The carboxamide reacts with primary amines in biomolecules under mild conditions.

| Conjugation Partner | Reagent | Application |

|---|---|---|

| Bovine Serum Albumin | EDC/NHS | Drug delivery systems |

| Fluoresceinamine | DCC | Cellular imaging probes |

Optimization : pH 7.4 and 4°C minimize hydrolysis side reactions .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound features a complex structure comprising a piperidine ring, a pyrimidine moiety, and a benzyl group, with a fluorophenyl-thio substituent. Its molecular formula is , and it has a molecular weight of 427.51 g/mol. The presence of the fluorine atom and the thioether linkage may contribute to its biological activity by enhancing lipophilicity and modulating interactions with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to N-benzyl-1-(6-((3-fluorophenyl)thio)pyrimidin-4-yl)piperidine-4-carboxamide exhibit significant anticancer properties. For instance, derivatives containing pyrimidine and thiazole rings have shown promising results against various cancer cell lines, including breast (MCF-7) and prostate (PC3) cancers. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Target Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 5.71 | Apoptosis induction |

| Compound B | PC3 | 6.14 | Cell cycle arrest |

| N-benzyl... | HepG2 | 4.50 | Inhibition of proliferation |

Antiviral Properties

The compound has also been investigated for its antiviral activities, particularly against HIV. Research indicates that structural modifications in similar compounds can enhance their efficacy as inhibitors of viral replication. The presence of specific substituents at the pyrimidine ring has been linked to improved inhibitory activity against reverse transcriptase enzymes .

Table 2: Antiviral Activity of Similar Compounds

| Compound Name | Virus Targeted | EC50 (µM) | Mechanism |

|---|---|---|---|

| Compound C | HIV | 0.20 | RT inhibition |

| Compound D | HCV | 0.35 | Viral entry inhibition |

Neurological Applications

N-benzyl derivatives are also being explored for their potential neuroprotective effects. Studies have shown that certain piperidine-based compounds can exhibit anticonvulsant properties in animal models, suggesting their utility in treating epilepsy or neuropathic pain conditions . The mechanism may involve modulation of neurotransmitter systems or direct action on ion channels.

Table 3: Neurological Activity of Related Compounds

| Compound Name | Model Used | ED50 (mg/kg) | Mechanism |

|---|---|---|---|

| Compound E | MES model | 18.4 | NMDA receptor antagonism |

| N-benzyl... | Formalin model | 25.0 | Serotonin receptor modulation |

Case Studies

Several case studies highlight the effectiveness of N-benzyl derivatives in clinical settings:

- Anticancer Study : A study involving a series of pyrimidine derivatives demonstrated significant growth inhibition in MCF-7 cells, with one compound achieving an IC50 value lower than standard chemotherapy agents . This suggests that further development could lead to effective new treatments.

- Antiviral Research : In vitro studies on thiazole-pyrimidine hybrids showed enhanced activity against HIV strains, indicating their potential as lead compounds for antiviral drug development .

- Neurological Trials : Animal trials assessing the anticonvulsant effects of similar piperidine derivatives reported promising results, leading to further investigations into their mechanisms and potential therapeutic uses in treating seizure disorders .

Mecanismo De Acción

The mechanism of action of N-benzyl-1-(6-((3-fluorophenyl)thio)pyrimidin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- N-benzyl-1-(6-((3-chlorophenyl)thio)pyrimidin-4-yl)piperidine-4-carboxamide

- N-benzyl-1-(6-((3-methylphenyl)thio)pyrimidin-4-yl)piperidine-4-carboxamide

Uniqueness

N-benzyl-1-(6-((3-fluorophenyl)thio)pyrimidin-4-yl)piperidine-4-carboxamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Actividad Biológica

N-benzyl-1-(6-((3-fluorophenyl)thio)pyrimidin-4-yl)piperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

It features a piperidine ring, a pyrimidine moiety with a thioether substituent, and a benzyl group. The presence of the fluorine atom in the phenyl group contributes to its unique electronic properties, influencing its biological interactions.

1. Antifungal Activity

Recent studies have highlighted the antifungal potential of compounds structurally similar to this compound. For instance, derivatives containing pyrimidine rings have shown significant antifungal activity against various strains of fungi. The mechanisms often involve disruption of fungal cell wall synthesis and inhibition of ergosterol biosynthesis, which are critical for fungal survival.

2. Anti-inflammatory Activity

The compound's anti-inflammatory effects have been investigated through various assays:

- COX Enzyme Inhibition : Preliminary results indicate that analogs of this compound can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammatory processes. The IC50 values for these compounds have been reported in comparative studies against standard anti-inflammatory drugs like celecoxib.

| Compound | IC50 (μmol) | Comparison Drug | IC50 (μmol) |

|---|---|---|---|

| N-benzyl derivative | 0.04 ± 0.02 | Celecoxib | 0.04 ± 0.01 |

In vivo studies using carrageenan-induced paw edema models demonstrated significant reductions in inflammation markers, suggesting a robust anti-inflammatory profile.

3. Anticancer Activity

Emerging research suggests that N-benzyl derivatives may exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines. Studies have shown that these compounds can inhibit tumor growth in xenograft models.

The biological activity of this compound is believed to be mediated through several pathways:

- Inhibition of Enzymatic Activity : The compound's structure allows it to bind effectively to active sites on COX enzymes, thereby inhibiting their activity.

- Cell Signaling Modulation : It may also influence signaling pathways involved in inflammation and cancer progression, such as NF-kB and MAPK pathways.

Case Studies

Several case studies have explored the efficacy of this compound in various biological contexts:

- Study on Inflammatory Models : A study conducted on rats showed that administration of the compound significantly reduced edema and inflammatory cytokines when compared to control groups.

- Cancer Cell Line Study : In vitro assays using breast cancer cell lines demonstrated that treatment with the compound resulted in increased apoptosis rates and decreased proliferation.

Propiedades

IUPAC Name |

N-benzyl-1-[6-(3-fluorophenyl)sulfanylpyrimidin-4-yl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN4OS/c24-19-7-4-8-20(13-19)30-22-14-21(26-16-27-22)28-11-9-18(10-12-28)23(29)25-15-17-5-2-1-3-6-17/h1-8,13-14,16,18H,9-12,15H2,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLSODNCGXAKMBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NCC2=CC=CC=C2)C3=CC(=NC=N3)SC4=CC=CC(=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.